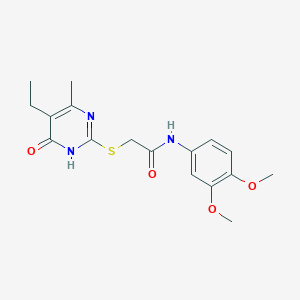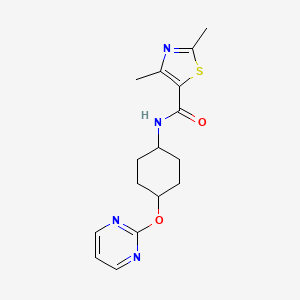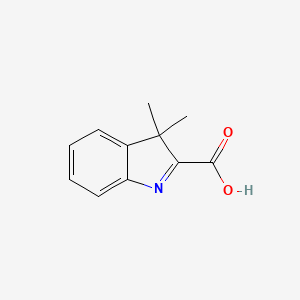
3,3-Dimethyl-3H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-3H-indole-2-carboxylic acid is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology and has been used as a reactant for the synthesis of various compounds .
Synthesis Analysis
Indole derivatives have been synthesized using various methods. One approach involves changing the base from K2CO3 to Ag2CO3 in the Mori–Ban–Hegedus indole synthesis, which helps to diminish the isomerization of the 3-methyleneindoline to the 3-methylindole . Another method involves the reductive heterocyclization of N-heterocycles from nitro compounds .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-3H-indole-2-carboxylic acid is similar to that of 2,3,3-Trimethyl-3H-indole . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Indole derivatives, including 3,3-Dimethyl-3H-indole-2-carboxylic acid, show various biologically vital properties . They have been used as reactants for the synthesis of various compounds, including the pyrrolizidine alkaloid .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3-Dimethyl-3H-indole-2-carboxylic acid are similar to those of other indole derivatives . Indole is a crystalline colorless compound with specific odors .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, including 3,3-Dimethyl-3H-indole-2-carboxylic acid, have shown promising antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticancer Properties
Indole derivatives, including 2,3-Dimethylindoles, have shown anticancer properties against various cancer cell lines . This suggests that 3,3-Dimethyl-3H-indole-2-carboxylic acid could also have potential anticancer applications .
Anti-HIV Properties
Indole derivatives have been found to possess anti-HIV properties . This suggests that 3,3-Dimethyl-3H-indole-2-carboxylic acid could be used in the development of new anti-HIV drugs .
Antioxidant Properties
Indole derivatives are known for their antioxidant properties . This suggests that 3,3-Dimethyl-3H-indole-2-carboxylic acid could be used in the development of new antioxidant drugs .
Antimicrobial Properties
Indole derivatives have been found to possess antimicrobial properties . This suggests that 3,3-Dimethyl-3H-indole-2-carboxylic acid could be used in the development of new antimicrobial drugs .
Antitubercular Properties
Indole derivatives are known for their antitubercular properties . This suggests that 3,3-Dimethyl-3H-indole-2-carboxylic acid could be used in the development of new antitubercular drugs .
Antidiabetic Properties
Indole derivatives have been found to possess antidiabetic properties . This suggests that 3,3-Dimethyl-3H-indole-2-carboxylic acid could be used in the development of new antidiabetic drugs .
Mecanismo De Acción
Target of Action
3,3-Dimethyl-3H-indole-2-carboxylic acid, like other indole derivatives, is known to interact with multiple receptors Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of potential targets.
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Result of Action
The molecular and cellular effects of 3,3-Dimethyl-3H-indole-2-carboxylic acid’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives , the compound could potentially influence a wide variety of cellular processes.
Safety and Hazards
Direcciones Futuras
Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used for the treatment of cancer cells, microbes, and various types of disorders in the human body . Future research could focus on the development of new methods of synthesis and the investigation of novel applications of these compounds .
Propiedades
IUPAC Name |
3,3-dimethylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTJAXFZWVNSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2N=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(1H-pyrrol-1-yl)acetyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2890125.png)

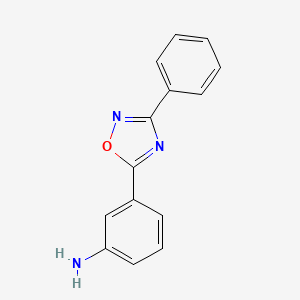
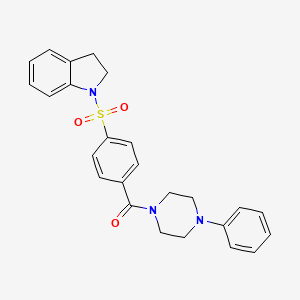
![2-[7-[(3,4-Dichlorophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2890130.png)
![3,5-dimethyl-N-[2-[3-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2890132.png)
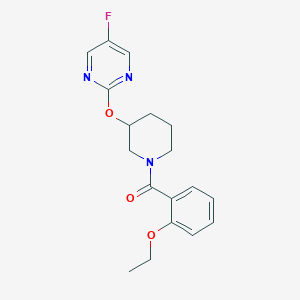
![N-(2,3-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890134.png)
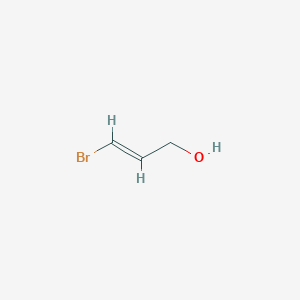
![N-(2-ethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890136.png)
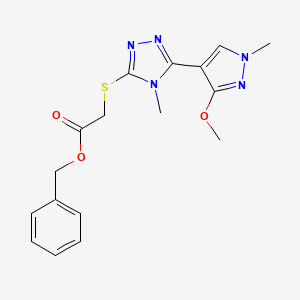
![N-[1-(4-Methyl-piperidine-1-carbonyl)-2-phenyl-vinyl]-benzamide](/img/structure/B2890138.png)
